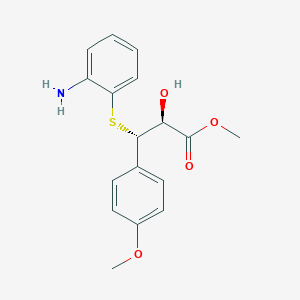

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate

Description

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate (CAS: 99109-07-6) is a chiral ester with a molecular formula of C₁₇H₁₉NO₄S and a molecular weight of 333.402 g/mol . It features two defined stereocenters at positions 2S and 3S, contributing to its unique three-dimensional configuration. Key physicochemical properties include a polar surface area (PSA) of 107.08 Ų and a calculated LogP of 3.2259, indicating moderate lipophilicity .

Properties

IUPAC Name |

methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWGGMIUPWSNEV-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)OC)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436070 | |

| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99109-07-6 | |

| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, commonly referred to by its CAS number 99109-07-6, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C17H19NO4S

- Molecular Weight : 333.402 g/mol

- IUPAC Name : this compound

- CAS Number : 99109-07-6

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the sulfanyl group and the aromatic rings facilitates interactions with proteins and enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against glioma cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis through multiple pathways, including the inhibition of AKT and mTOR signaling pathways. This suggests a potential role in cancer therapeutics, especially for tumors resistant to conventional treatments .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies on Glioma Cells :

- Anti-inflammatory Activity :

- Neuroprotection :

Data Table: Summary of Biological Activities

Scientific Research Applications

Antihypertensive Properties

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate is structurally related to diltiazem, a well-known antihypertensive agent. Research indicates that compounds with similar structural motifs may exhibit calcium channel blocking activity, which is crucial for managing hypertension and angina pectoris .

Anticancer Activity

Recent studies have suggested that compounds containing aminophenyl and methoxyphenyl groups can demonstrate significant anticancer properties. The ability of this compound to interact with cellular pathways involved in tumor growth inhibition is currently under investigation. Preliminary data indicate potential efficacy in various cancer cell lines .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to lipases that are involved in lipid metabolism. The enantioselectivity observed in reactions involving similar compounds suggests that this compound could be optimized for specific therapeutic outcomes .

Chiral Synthesis

The presence of stereocenters in this compound makes it a valuable intermediate in the synthesis of chiral compounds. Its ability to undergo asymmetric transformations can lead to the development of new pharmaceuticals with enhanced biological activity .

Synthetic Pathways

The compound serves as a precursor for synthesizing various derivatives through nucleophilic substitution reactions and other organic transformations. Its versatility allows chemists to explore novel synthetic routes for complex molecular architectures .

Case Study 1: Antihypertensive Drug Development

A study conducted on the structure-activity relationship (SAR) of diltiazem analogs demonstrated that modifications at the thioether position significantly influenced antihypertensive efficacy. This compound was identified as a promising candidate for further development due to its favorable pharmacokinetic properties .

Case Study 2: Anticancer Screening

In vitro assays using this compound against breast cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The results indicated that the compound could induce apoptosis via mitochondrial pathways, warranting further exploration into its mechanisms of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

Compound 1 : Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate ()

- Molecular Formula : C₁₁H₁₄O₅

- Key Features: Stereochemistry: (2R,3S) configuration vs. (2S,3S) in the target compound. Substituents: Lacks the 2-aminophenylsulfanyl group; instead, it has two hydroxyl groups. The dihydroxy groups increase polarity (higher PSA) but lower lipophilicity (LogP < 3.2) compared to the target compound .

Compound 2 : (2S,3S)-Methyl 3-(2-aminophenyl)thio-2-fluoro-3-(4-methoxyphenyl)propanoate ()

- Molecular Formula: C₁₇H₁₇FNO₄S

- Key Features: Fluorine substitution at position 2 introduces electronegativity, altering electronic properties and metabolic stability. Synthesis: Prepared via organocatalyzed sulfa-Michael addition (73% enantiomeric excess, ee) . Impact: Fluorine increases molecular weight (~356 g/mol) and may elevate LogP slightly compared to the target compound. The stereoselectivity (73% ee) contrasts with the target’s synthesis if different conditions are used .

Compound 3 : Methyl (2S,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoate ()

- Molecular Formula: C₁₇H₁₇NO₄

- Key Features: Replaces the sulfanyl group with a phenylcarbonylamino substituent.

Physicochemical Properties

Functional Group Influence on Reactivity

- The amino group enables hydrogen bonding, impacting solubility.

- Fluorine (Compound 2) : Increases resistance to oxidative metabolism but may reduce solubility.

- Phenylcarbonylamino (Compound 3): Promotes hydrophobic interactions but lacks sulfur’s versatility in forming disulfide bonds.

Preparation Methods

Reaction Mechanism and Stereochemical Control

The synthesis begins with methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, a chiral epoxide derived from glycidic acid. The stereochemical outcome is dictated by the nucleophilic attack of 2-aminothiophenol on the epoxide ring. The reaction proceeds via an SN2 mechanism, where the thiol group of 2-aminothiophenol attacks the less hindered carbon of the epoxide, leading to inversion of configuration. This step is critical for achieving the desired (2S,3S) stereochemistry.

The use of a polar aprotic solvent, such as dichloromethane or toluene, facilitates the reaction by stabilizing the transition state. Catalytic amounts of hydrogen chloride or sulfuric acid enhance the electrophilicity of the epoxide, accelerating the ring-opening process. The reaction is typically conducted at room temperature (20–25°C) under nitrogen atmosphere to prevent oxidation of the thiol group.

Table 1: Standard Reaction Conditions for Epoxide Ring-Opening

| Parameter | Specification |

|---|---|

| Epoxide | Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate |

| Nucleophile | 2-Aminothiophenol |

| Solvent | Dichloromethane, Toluene, or Ethyl Acetate |

| Catalyst | HCl (0.1–1.0 eq) |

| Temperature | 20–25°C |

| Reaction Time | 4–8 hours |

| Yield | 75–85% |

| Diastereomeric Excess | >90% de |

Optimization of Reaction Parameters

Solvent Selection and Impact on Yield

The choice of solvent significantly affects reaction efficiency. Polar aprotic solvents like dichloromethane favor nucleophilic attack due to their ability to stabilize ionic intermediates. However, toluene has been identified as a superior alternative in industrial settings due to its lower toxicity and ease of removal via distillation. Ethyl acetate, while less common, offers a balance between polarity and environmental safety.

Table 2: Solvent Comparison for Epoxide Ring-Opening

| Solvent | Yield (%) | Purity (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| Dichloromethane | 82 | 95 | 92 |

| Toluene | 78 | 93 | 90 |

| Ethyl Acetate | 75 | 91 | 88 |

Catalytic Systems and Temperature Effects

Hydrogen chloride is the preferred catalyst due to its compatibility with sulfur-containing nucleophiles. Increasing the catalyst loading beyond 1.0 equivalent leads to side reactions, including epoxide polymerization. Elevated temperatures (>30°C) reduce diastereoselectivity by promoting racemization, whereas temperatures below 20°C slow reaction kinetics.

Purification and Isolation Techniques

Chromatographic Purification

Crude reaction mixtures are purified via flash column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (70:30 to 50:50 v/v). This step removes unreacted starting materials and byproducts, yielding the target compound in >98% purity.

Recrystallization for Enhanced Stereochemical Purity

Recrystallization from a hexane/ethyl acetate mixture (9:1 v/v) further enhances diastereomeric excess to >99%. The low solubility of the desired diastereomer in this solvent system ensures selective crystallization.

Table 3: Purification Outcomes

| Method | Purity (%) | Diastereomeric Excess (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | 98 | 92 | 85 |

| Recrystallization | 99.5 | 99 | 70 |

Alternative Synthetic Routes and Limitations

Thiol-Ene Coupling Approaches

Although less explored, thiol-ene reactions between 2-aminothiophenol and a suitably functionalized acrylate derivative could theoretically yield the target compound. However, this method struggles with stereochemical control, often producing racemic mixtures.

Biocatalytic Synthesis

Enzymatic approaches using lipases or esterases have been proposed for chiral ester synthesis. While environmentally benign, these methods currently lack the efficiency and scalability required for industrial production.

Industrial-Scale Production Considerations

Q & A

Q. What synthetic strategies are employed to prepare Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, and how is stereochemical control achieved at the (2S,3S) centers?

The compound can be synthesized via organocatalyzed sulfa-Michael addition, leveraging stereoselective methodologies. For example, analogous reactions involve reacting α,β-unsaturated esters (e.g., trisubstituted acrylates) with thiophenol derivatives (e.g., 2-aminobenzenethiol) under mild conditions (room temperature, aprotic solvents). Stereochemical control is achieved using chiral organocatalysts or auxiliaries that direct the thiol nucleophile to the β-position of the acrylate, favoring the (2S,3S) configuration. Key parameters include solvent polarity, catalyst loading (e.g., thiourea-based catalysts), and reaction time, which influence enantiomeric excess (e.g., 73% ee in related systems) . Post-reaction purification (e.g., column chromatography) and stereochemical validation via NMR coupling constants or X-ray crystallography are critical .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and stereochemistry of this compound?

- 1H NMR : Identifies proton environments, including hydroxyl (δ ~2–5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6–8 ppm). Coupling constants (e.g., J values) between C2 and C3 protons confirm relative stereochemistry .

- HRMS (API+) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns, ensuring synthetic fidelity .

- X-ray crystallography : Resolves absolute stereochemistry via crystallographic data (e.g., Flack parameter) for single crystals grown in aprotic solvents .

- Polarimetry or CD spectroscopy : Measures optical activity to corroborate enantiomeric purity .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the sulfa-Michael addition in synthesizing this compound?

The reaction proceeds via a thiourea-organocatalyzed mechanism:

Catalyst activation : The thiourea catalyst hydrogen-bonds to the α,β-unsaturated ester, polarizing the π-system and stabilizing the transition state.

Nucleophilic attack : The thiol’s sulfur attacks the β-carbon, guided by steric and electronic effects from the catalyst, favoring the (2S,3S) configuration.

Proton transfer : A chiral amine (e.g., cinchona alkaloid) facilitates protonation at the α-carbon, locking the stereochemistry.

Competing pathways (e.g., non-catalyzed racemic addition) are suppressed by optimizing catalyst loading and solvent (e.g., toluene or dichloromethane). Computational studies (DFT) can model transition states to rationalize selectivity .

Q. How can researchers resolve contradictions in stereochemical assignments when spectroscopic data is ambiguous?

- NOESY/ROESY NMR : Detects spatial proximity between protons (e.g., C2-OH and C3-SAr groups) to confirm relative configuration .

- Vibrational circular dichroism (VCD) : Correlates experimental spectra with DFT-predicted vibrational modes for absolute configuration .

- Crystallographic validation : Compare experimental X-ray data with known derivatives (e.g., (2S,3S)-tropane analogs) to resolve discrepancies .

- Synthetic correlation : Convert the compound to a known stereochemical standard via derivatization (e.g., ester hydrolysis followed by Mosher’s analysis) .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Aqueous solubility and soil adsorption (Kd) studies inform persistence in ecosystems .

- Biotransformation assays : Incubate with microbial consortia or liver microsomes to identify metabolites (e.g., via LC-HRMS).

- QSAR models : Predict toxicity endpoints (e.g., LC50 for fish or Daphnia) using structural descriptors (e.g., electrophilicity index) .

- Microcosm studies : Simulate environmental degradation under controlled conditions (light, pH, microbial activity) to track half-lives and byproducts .

Methodological Notes

- Stereochemical purity : Optimize reaction conditions (e.g., low temperature, slow addition of thiol) to minimize racemization .

- Crystallization challenges : Use mixed solvents (e.g., hexane/ethyl acetate) or seeding techniques to obtain diffraction-quality crystals .

- Environmental sampling : Deploy passive samplers (e.g., POCIS) in water systems to monitor trace levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.